molecular formula C9H11NO3 B3359954 Ethyl (3-formyl-1H-pyrrol-1-yl)acetate CAS No. 88075-96-1

Ethyl (3-formyl-1H-pyrrol-1-yl)acetate

Cat. No.: B3359954
CAS No.: 88075-96-1
M. Wt: 181.19 g/mol
InChI Key: OATFDEGYPLXUOB-UHFFFAOYSA-N
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Description

Ethyl (3-formyl-1H-pyrrol-1-yl)acetate (CAS 70582-73-9) is a functionalized pyrrole ester characterized by a molecular formula of C9H11NO3 and a molecular weight of 181.189 g/mol. This compound has a density of 1.1±0.1 g/cm³ and a boiling point of 295.6±20.0 °C at 760 mmHg . In scientific research, pyrrole derivatives containing formyl and ester functional groups, such as this one, are recognized as valuable synthetic intermediates or "building blocks" in organic synthesis . They are particularly useful in the construction of more complex, nitrogen-bridged heterocyclic compounds known for their pharmacological potential. For instance, research into analogous 2-formylpyrrole-based enaminones has demonstrated their utility in synthesizing pyrrolo[1,2-a]pyrazines and indolizines, which have shown promising in vitro antifungal activity against various Candida species, including multidrug-resistant strains . The formyl group on the pyrrole ring is a key reactive site that allows for further chemical transformations and is a common feature in many bioactive pyrrole-containing natural products . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-formylpyrrol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)6-10-4-3-8(5-10)7-11/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATFDEGYPLXUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70521939
Record name Ethyl (3-formyl-1H-pyrrol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88075-96-1
Record name Ethyl (3-formyl-1H-pyrrol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Formyl 1h Pyrrol 1 Yl Acetate

Strategic Approaches to Pyrrole (B145914) Ring Construction

The foundational step in synthesizing complex pyrrole derivatives is the construction of the heterocyclic ring itself. Classical methods such as the Paal-Knorr and Hantzsch syntheses are fundamental for creating a wide array of substituted pyrroles, and their principles can be adapted for precursors to the target molecule.

The Paal-Knorr synthesis is a highly valuable method for preparing substituted pyrroles, which are integral components of many natural products. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction mechanism proceeds through the attack of the amine on the carbonyl groups, leading to cyclization and subsequent dehydration to form the aromatic pyrrole ring. alfa-chemistry.com

To synthesize a precursor for Ethyl (3-formyl-1H-pyrrol-1-yl)acetate, a primary amine bearing the acetate (B1210297) group, such as ethyl glycinate, would be reacted with a suitable 1,4-dicarbonyl compound. The choice of dicarbonyl would determine the substitution pattern on the carbon atoms of the pyrrole ring. While this method is straightforward, its limitation can be the accessibility of the required 1,4-dicarbonyl precursors. alfa-chemistry.com Numerous modifications have been developed to improve reaction conditions, including the use of various catalysts to enhance efficiency and yield. rgmcet.edu.inresearchgate.net

Catalyst/ConditionSubstratesNotesReference(s)
Weak Acid (e.g., Acetic Acid) 1,4-diketone, primary amineAccelerates the reaction; pH < 3 can favor furan (B31954) formation. organic-chemistry.org
p-TSA in Toluene 1,4-diketone, primary amineUsed in a two-step aldol/Paal-Knorr sequence. researchgate.net
Silica-supported Sulfuric Acid 1,4-diketone, amineHeterogeneous catalyst, allows for solvent-free conditions at room temperature. rgmcet.edu.in
Microwave-assisted 1,4-diketone, primary amineCan reduce reaction times and improve yields. taylorandfrancis.com

The Hantzsch pyrrole synthesis is another cornerstone in the construction of substituted pyrroles. wikipedia.orgpharmaguideline.com The classic Hantzsch synthesis involves a three-component condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net This method is particularly useful for producing pyrroles with a high degree of substitution, including those with ester functionalities. researchgate.netcdnsciencepub.com

Component 1 (Ketoester)Component 2 (Haloketone)Component 3 (Amine)Typical Product FeatureReference(s)
Ethyl acetoacetateα-haloketoneAmmonia / Primary Amine2,5-disubstituted-3-carbethoxypyrrole cdnsciencepub.com
β-ketoesterα-haloketoneAmmonia / Primary Amine1,2,3,4-tetrasubstituted pyrrole taylorandfrancis.com

Formylation Reactions for Pyrrole Derivatives

Formylation, the introduction of an aldehyde (-CHO) group, is a critical transformation for synthesizing the target molecule from a pre-formed pyrrole ring. The electronic nature of the pyrrole ring and its substituents dictates the regioselectivity of this electrophilic substitution.

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole. pharmaguideline.comorganic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically a halomethyleniminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comquimicaorganica.org

SubstrateReagentsConditionsProductReference(s)
PyrroleDMF, POCl₃Standard conditions2-Formylpyrrole pharmaguideline.com
1-MethylpyrroleDMF, POCl₃Standard conditions1-Methylpyrrole-2-carbaldehyde cdnsciencepub.com
Substituted PyrrolesDMF, POCl₃Microwave heating (100 °C)Formylated pyrroles in good yield nih.gov
2,4-Diacetal-pyrroleDMF, POCl₃Ice bath, then hydrolysisPyrrole-2,3,5-tricarboxaldehyde (after hydrolysis) cdnsciencepub.com

Besides the Vilsmeier-Haack reaction, other methods exist for the formylation of pyrroles. The Reimer-Tiemann reaction, which uses chloroform (B151607) and a strong base, can produce pyrrole-2-carbaldehyde, although it may also yield side products like 3-chloropyridine. pharmaguideline.comuop.edu.pk

Acylation with acetic anhydride (B1165640) at high temperatures can yield 2-acetylpyrrole, which would require subsequent conversion to an aldehyde. uop.edu.pk The Houben-Hoesch reaction with nitriles can also introduce an acyl group. wikipedia.org Another approach is the oxidation of a methyl group at the desired position to a formyl group. Alternatively, a carboxylic acid or ester group can be reduced to the aldehyde. For instance, Knorr-type 2-carboxylate pyrroles are often converted to 2-formyl pyrroles through a sequence of hydrolysis, decarboxylation, and re-formylation, though more direct methods are continually sought. researchgate.net

Esterification and N-Alkylation Protocols

The introduction of the ethyl acetate group onto the pyrrole nitrogen is a key step that can be achieved either by direct N-alkylation of a pre-formylated pyrrole or by esterification of a pyrrole-1-acetic acid derivative.

The direct N-alkylation of 3-formylpyrrole is a highly feasible route. The pyrrole nitrogen can be deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic pyrrolide anion. pharmaguideline.comchemspider.com This anion is then reacted with an alkylating agent like ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739) to form the N-C bond. researchgate.netnih.gov The presence of an electron-withdrawing formyl group on the pyrrole ring increases the acidity of the N-H proton, thereby facilitating selective N-alkylation over C-alkylation. pharmaguideline.com

SubstrateAlkylating AgentBase / SolventNotesReference(s)
Nor-compounds (N-H)Ethyl bromoacetateNaHCO₃ / AcetonitrileGeneral method for N-carboxymethylation. researchgate.net
Salicylaldehyde (O-H)Ethyl bromoacetateK₂CO₃ / AcetonitrileO-alkylation followed by reflux for 72h. chemspider.com
2-Mercapto-3-phenylquinazolin-4(3H)-one (S-H)Ethyl chloroacetateK₂CO₃ / DMFS-alkylation after refluxing for 5h. nih.gov
Neu5Ac derivative (O-H)Ethyl bromoacetateNaH / THFO-alkylation to afford ether products in good yield. nih.gov

Alternatively, the synthesis can proceed via the esterification of (3-formyl-1H-pyrrol-1-yl)acetic acid. This precursor acid could be synthesized first, followed by a standard esterification reaction. Methods include Fischer esterification, which involves refluxing the acid in ethanol (B145695) with a catalytic amount of a strong acid, or milder methods using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or other water-soluble diimides to facilitate the reaction with ethanol. tandfonline.com

Direct Esterification Techniques for Pyrrole Acids

One viable synthetic route culminates in the direct esterification of (3-formyl-1H-pyrrol-1-yl)acetic acid. In this approach, the carboxyl group of the acetic acid side chain is converted to its corresponding ethyl ester in the final step. This method is advantageous when the carboxylic acid precursor is readily accessible. Several standard esterification procedures can be employed.

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an excess of ethanol under acidic catalysis (e.g., sulfuric acid or hydrochloric acid) and typically requires heating to drive the equilibrium towards the product. nih.gov

Steglich Esterification : For substrates that may be sensitive to strong acidic conditions and high temperatures, the Steglich esterification offers a milder alternative. This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction proceeds at room temperature and generally gives high yields, suppressing the formation of side products. organic-chemistry.org

The selection of the esterification technique depends on the stability of the starting material and the desired reaction conditions.

Table 1: Comparison of Direct Esterification Techniques To view the data, click on the table and select "Open in Colab."

N-Alkylation with Halogenated Acetate Precursors

A more direct and common approach to the title compound involves the N-alkylation of a pyrrole-3-carbaldehyde precursor with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. bohrium.com This reaction is a type of nucleophilic substitution where the pyrrole nitrogen anion attacks the electrophilic carbon of the ethyl haloacetate.

The reaction is typically carried out in the presence of a base, which deprotonates the pyrrole N-H, making it a more potent nucleophile. organic-chemistry.org Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). bohrium.comorganic-chemistry.org The choice of base and solvent is critical for achieving high regioselectivity for N-alkylation over competing C-alkylation. wikipedia.org

Table 2: Reagents for N-Alkylation of Pyrrole-3-carbaldehyde To view the data, click on the table and select "Open in Colab."

The formylation step to produce the pyrrole-3-carbaldehyde precursor is often achieved via the Vilsmeier-Haack reaction. ijpcbs.com The regioselectivity of formylation (C2 vs. C3) on an N-substituted pyrrole is influenced by the steric bulk of the N-substituent; however, for the synthesis of the title compound, it is often more practical to formylate first and then perform N-alkylation. researchgate.netrsc.org

Optimization of Synthetic Routes and Reaction Conditions

To maximize the efficiency and yield of this compound synthesis, careful optimization of reaction conditions is essential. This includes the screening of catalysts, the selection of appropriate solvents, and precise temperature control.

Catalyst Screening and Selection for Improved Yields

Catalysts play a crucial role in enhancing reaction rates and improving yields in both the esterification and N-alkylation pathways.

For Esterification : In the Steglich method, 4-dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that significantly accelerates the DCC-activated esterification, allowing the reaction to proceed under mild conditions. organic-chemistry.org

For N-Alkylation : While often base-mediated rather than truly catalytic, the efficiency of N-alkylation can be improved. The use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) iodide (TBAI) can facilitate the reaction between the pyrrole salt (in the solid or organic phase) and the alkylating agent (in the organic phase).

For Pyrrole Synthesis : Broader research into pyrrole synthesis highlights various catalytic systems, including nanoparticles and metal salts, which are employed to obtain the core pyrrole structure. nih.gov While not directly applied to the final modification steps, these catalysts are fundamental in the synthesis of the pyrrole precursors.

Table 3: Catalysts for Relevant Synthetic Steps To view the data, click on the table and select "Open in Colab."

Solvent Effects and Temperature Control in Synthesis

The choice of solvent and the reaction temperature are critical parameters that can dictate the outcome, yield, and purity of the product.

Solvent Effects : In N-alkylation of pyrroles, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are highly favored. rsc.org These solvents effectively solvate the cation of the pyrrole salt, leaving a more reactive "naked" pyrrole anion, which promotes N-alkylation over C-alkylation. wikipedia.org The use of less polar solvents can lead to a mixture of N- and C-alkylated products.

Temperature Control : Precise temperature management is vital. For the Vilsmeier-Haack formylation of the pyrrole ring, the Vilsmeier reagent is typically formed at a low temperature (e.g., 0 °C) to control its reactivity before the substrate is added. numberanalytics.comorgsyn.org For N-alkylation, the temperature may be varied from room temperature to elevated temperatures to increase the reaction rate, depending on the reactivity of the specific ethyl haloacetate and the base used.

Table 4: Influence of Solvents and Temperature on N-Alkylation To view the data, click on the table and select "Open in Colab."

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability. The principles of green chemistry can be applied to the synthesis of this compound to reduce environmental impact and improve safety. semanticscholar.org

Key green approaches include:

Alternative Solvents : The use of ionic liquids as solvents for N-alkylation has been shown to provide high regioselectivity and yield, while also offering potential for recyclability. organic-chemistry.org

Solvent-Free Synthesis : Performing reactions without a solvent can significantly reduce waste and simplify purification. researchgate.net For example, Paal-Knorr pyrrole syntheses have been successfully conducted under solvent-free conditions, sometimes using mechanochemical activation (ball milling) or microwave irradiation. researchgate.nettandfonline.com

Biocatalysis : Enzymes can be used to catalyze reactions under mild, aqueous conditions. For instance, the enzyme α-amylase has been used to catalyze the Paal-Knorr synthesis of N-substituted pyrroles. nih.gov

Continuous Flow Chemistry : This technique involves pumping reagents through microreactors. It offers superior control over reaction parameters like temperature and mixing, often leading to higher yields, improved safety, and easier scalability. syrris.comresearchgate.net Continuous flow methods have been developed for the synthesis of pyrrole-3-carboxylic acids. researchgate.netacs.org

Table 5: Green Chemistry Strategies for Pyrrole Derivative Synthesis To view the data, click on the table and select "Open in Colab."

By integrating these optimization strategies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Transformation of Ethyl 3 Formyl 1h Pyrrol 1 Yl Acetate

Reactions at the Formyl Group

The aldehyde functionality is a key site for various chemical modifications, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

The formyl group of N-substituted 3-formylpyrroles can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental step in the synthesis of various pyrrole-3-carboxylic acid derivatives, which are important structural motifs in many biologically active compounds. While specific studies on the oxidation of Ethyl (3-formyl-1H-pyrrol-1-yl)acetate are not extensively documented, general methods for the oxidation of aldehydes to carboxylic acids are well-established and applicable. Common oxidizing agents for this purpose include potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4), and Pinnick oxidation conditions (NaClO2 with a scavenger). The choice of reagent often depends on the presence of other sensitive functional groups within the molecule.

A plausible reaction for the oxidation of this compound would yield 1-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylic acid. This transformation provides a route to pyrrole-3-carboxylic acids with a preserved ester functionality at the nitrogen atom, which can be further manipulated or retained as required for the target molecule.

Reduction Reactions to Alcohols

The formyl group can be selectively reduced to a primary alcohol, yielding Ethyl (3-(hydroxymethyl)-1H-pyrrol-1-yl)acetate. This reduction is typically achieved using mild reducing agents to avoid the reduction of the ester functionality. Sodium borohydride (NaBH4) is a commonly employed reagent for this purpose due to its chemoselectivity for aldehydes and ketones over esters. The resulting alcohol can serve as a versatile intermediate for further functionalization, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution reactions. The reduction of carboxyl compounds to alcohols is a fundamental transformation in organic synthesis. organic-chemistry.org

Reaction TypeProductReagents
ReductionEthyl (3-(hydroxymethyl)-1H-pyrrol-1-yl)acetateSodium Borohydride (NaBH4)

Condensation Reactions with Amines and Hydrazines

The carbonyl group of the aldehyde is susceptible to nucleophilic attack by primary amines and hydrazines, leading to the formation of imines (Schiff bases) and hydrazones, respectively. These condensation reactions are typically carried out under acidic or basic catalysis and often involve the removal of water to drive the equilibrium towards the product. pharmacy180.commasterorganicchemistry.com

The reaction with a primary amine (R-NH2) would yield an N-substituted imine derivative of this compound. organic-chemistry.orgnih.gov Similarly, reaction with hydrazine (H2N-NH2) or its derivatives (e.g., phenylhydrazine) would produce the corresponding hydrazone. researchgate.netresearchgate.netnih.govnih.gov These derivatives are often stable, crystalline solids and can be useful for the characterization of the parent aldehyde. Furthermore, imines and hydrazones are valuable intermediates in their own right, participating in various cyclization and functional group transformation reactions. nih.gov

ReactantProduct TypeGeneral Reaction Conditions
Primary Amine (R-NH2)Imine (Schiff Base)Acid or base catalysis, often with dehydration
Hydrazine (R-NH-NH2)HydrazoneAcid or base catalysis, often with dehydration

Wittig and Wittig-Horner Reactions

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the conversion of aldehydes into alkenes. wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com These reactions involve the reaction of the aldehyde with a phosphorus ylide (in the Wittig reaction) or a phosphonate carbanion (in the HWE reaction). wikipedia.orgnrochemistry.comalfa-chemistry.com

In the context of this compound, a Wittig reaction with a phosphonium ylide (Ph3P=CHR) would lead to the formation of a pyrrole (B145914) derivative with a substituted vinyl group at the 3-position. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide and the reaction conditions. wikipedia.orglibretexts.org Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to give the Z-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons reaction, which employs a phosphonate ester, typically offers better yields and easier purification of the alkene product. wikipedia.orgnrochemistry.comalfa-chemistry.com This reaction almost exclusively produces the E-isomer of the alkene. wikipedia.orgnrochemistry.com The reaction of this compound with a phosphonate carbanion would provide a reliable route to (E)-alkenes substituted at the 3-position of the pyrrole ring.

ReactionReagentProduct TypeStereoselectivity
Wittig ReactionPhosphonium YlideAlkeneDependent on ylide stability
Horner-Wadsworth-Emmons ReactionPhosphonate CarbanionAlkenePredominantly E-isomer

Reactions at the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic attack. The position of substitution is influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns

The pyrrole ring is highly activated towards electrophilic aromatic substitution, with a preference for substitution at the C2 and C5 positions due to the greater stabilization of the cationic intermediate. However, in this compound, these positions are already substituted (C1 and C3). The formyl group at the 3-position is an electron-withdrawing group and acts as a deactivating group, directing incoming electrophiles to the meta-position, which in this case would be the C5 position. The ethyl acetate (B1210297) group at the nitrogen atom is also electron-withdrawing, further deactivating the ring towards electrophilic attack.

A common electrophilic substitution reaction is the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring. chemistrysteps.comrsc.orgrsc.orgijpcbs.comwikipedia.org While the starting material already possesses a formyl group, understanding the directing effects is crucial for predicting the outcome of other electrophilic substitution reactions such as halogenation or nitration. nih.govresearchgate.net

Given the deactivating nature of both substituents, forcing conditions might be required for electrophilic substitution to occur. The most likely position for substitution would be the C5 position, as it is meta to the deactivating formyl group at C3 and is the only remaining unsubstituted carbon on the pyrrole ring besides C2 and C4. The C2 and C4 positions would be less favored due to the strong deactivating effect of the adjacent electron-withdrawing groups.

Reaction TypeExpected Position of SubstitutionInfluencing Factors
HalogenationC5Deactivating effect of formyl and ethyl acetate groups
NitrationC5Deactivating effect of formyl and ethyl acetate groups
Friedel-Crafts AcylationC5Deactivating effect of formyl and ethyl acetate groups

Nucleophilic Attack and Addition Reactions

The formyl group (aldehyde) is a key site for nucleophilic attack due to the electrophilicity of its carbonyl carbon. masterorganicchemistry.com This functionality readily undergoes reactions with a variety of carbon and nitrogen nucleophiles, most notably in condensation reactions.

A prominent reaction is the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine or L-proline. researchgate.netwikipedia.org This reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product, which serves as a versatile intermediate for further synthetic transformations. wikipedia.orgnih.gov The electron-withdrawing groups (Z and Z') on the active methylene compound are crucial for facilitating deprotonation and initiating the reaction. wikipedia.org

Table 1: Knoevenagel Condensation Reactions with this compound
Active Methylene CompoundCatalystProduct Structure
MalononitrilePiperidine, L-prolineEthyl (3-(2,2-dicyanovinyl)-1H-pyrrol-1-yl)acetate
Diethyl malonatePiperidineEthyl (3-(2,2-bis(ethoxycarbonyl)vinyl)-1H-pyrrol-1-yl)acetate
Ethyl cyanoacetatePiperidineEthyl (3-(2-cyano-2-(ethoxycarbonyl)vinyl)-1H-pyrrol-1-yl)acetate
NitromethaneWeak baseEthyl (3-(2-nitrovinyl)-1H-pyrrol-1-yl)acetate

Ring-Opening and Rearrangement Pathways

The pyrrole ring is an aromatic heterocycle, which confers significant stability. wikipedia.org Consequently, ring-opening and rearrangement reactions of the pyrrole core in this compound are not common under typical laboratory conditions. The aromaticity of the five-membered ring provides a thermodynamic barrier to reactions that would disrupt this stable electron system.

While certain highly substituted or strained pyrrole derivatives can undergo rearrangement or ring-opening, particularly under harsh conditions such as high heat or the presence of strong acids or bases, the N-substituted pyrrole ring in the title compound is generally robust. The presence of electron-withdrawing groups at both the N1 and C3 positions further deactivates the ring towards electrophilic attack, which is a common pathway for degradation in simpler pyrroles. Therefore, synthetic transformations of this molecule can typically be carried out chemoselectively at the formyl and ester groups without compromising the integrity of the heterocyclic core. In some specific cases, such as the reaction of 3-hydroxy-2-pyrones with amines, a ring-opening can occur to form a 1,4-dicarbonyl intermediate, which then undergoes a Paal-Knorr synthesis to form a new pyrrole ring. polimi.it

Reactions at the Ester Moiety

The ethyl acetate group attached to the pyrrole nitrogen is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the chemistry of carboxylic acid derivatives.

Hydrolysis and Transesterification Reactions

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, (3-formyl-1H-pyrrol-1-yl)acetic acid. This transformation can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, also known as saponification, is typically irreversible as it forms the carboxylate salt. quora.com Acid-catalyzed hydrolysis is an equilibrium process. stackexchange.comresearchgate.net

Transesterification is another key reaction of the ester moiety, allowing for the conversion of the ethyl ester into other alkyl esters. This is achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. biofueljournal.comsemanticscholar.orgscielo.br The reaction equilibrium can be driven towards the product by using the new alcohol as the solvent or by removing the ethanol (B145695) byproduct. biofueljournal.comresearchgate.net

Table 2: Hydrolysis and Transesterification of this compound
ReactionReagentsCatalystProduct
Hydrolysis (Saponification)H₂O, NaOHBaseSodium (3-formyl-1H-pyrrol-1-yl)acetate
HydrolysisH₂OH₂SO₄ or HCl(3-Formyl-1H-pyrrol-1-yl)acetic acid
TransesterificationMethanolAcid or BaseMthis compound
TransesterificationIsopropanolAcid or BaseIsopropyl (3-formyl-1H-pyrrol-1-yl)acetate

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ethyl ester can be converted into a variety of amides through reaction with ammonia (B1221849), primary amines, or secondary amines. mdpi.com This process, known as aminolysis, typically involves heating the ester with the desired amine. The reaction mechanism proceeds through a tetrahedral intermediate, followed by the elimination of ethanol. acs.org This method is atom-economical and widely used for the synthesis of amides from esters. nih.gov

Other nucleophiles can also participate in acyl substitution. For instance, reaction with hydrazine (H₂NNH₂) yields the corresponding acyl hydrazide, which is a valuable intermediate for synthesizing other heterocyclic compounds.

Table 3: Amidation Reactions of this compound
NucleophileProduct Name
Ammonia (NH₃)2-(3-Formyl-1H-pyrrol-1-yl)acetamide
Benzylamine (BnNH₂)N-Benzyl-2-(3-formyl-1H-pyrrol-1-yl)acetamide
Diethylamine (Et₂NH)N,N-Diethyl-2-(3-formyl-1H-pyrrol-1-yl)acetamide
Aniline (PhNH₂)2-(3-Formyl-1H-pyrrol-1-yl)-N-phenylacetamide

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. bohrium.comsemanticscholar.orgresearchgate.net The bifunctional nature of this compound makes it an ideal substrate for such complex transformations. researchgate.netwindows.net

Synthesis of Fused Heterocycles

The presence of both an aldehyde and an activated pyrrole ring allows this compound to be a key precursor in the synthesis of fused heterocyclic systems, such as pyrrolo[3,2-c]pyridines. These scaffolds are of significant interest in medicinal chemistry. nih.govnih.gov

A plausible MCR involves the condensation of this compound with a compound containing an active methylene group (e.g., ethyl acetoacetate) and an ammonia source (e.g., ammonium acetate). This type of reaction, analogous to the Hantzsch pyridine synthesis, can lead to the formation of a fused dihydropyridine ring, which can subsequently be oxidized to the aromatic pyrrolo[3,2-c]pyridine system. The reaction sequence typically involves an initial Knoevenagel condensation at the formyl group, followed by a Michael addition and subsequent cyclization and dehydration/aromatization steps.

Table 4: Representative Multicomponent Reaction for Fused Heterocycle Synthesis
Reactant 1Reactant 2Reactant 3Resulting Fused Heterocycle Core
This compoundEthyl acetoacetateAmmonium acetatePyrrolo[3,2-c]pyridine
This compoundMalononitrileAmmonium acetateAminopyrrolo[3,2-c]pyridine
This compoundDimedoneAmmonium acetatePyrrolo[3,2-c]quinolinone derivative

Compound Reference Table

Table 5: List of Chemical Compounds Mentioned
Compound Name
(3-Formyl-1H-pyrrol-1-yl)acetic acid
2-(3-Formyl-1H-pyrrol-1-yl)acetamide
Ammonium acetate
Aniline
Benzylamine
Diethyl malonate
Diethylamine
Dimedone
Ethanol
Ethyl (3-(2,2-bis(ethoxycarbonyl)vinyl)-1H-pyrrol-1-yl)acetate
Ethyl (3-(2-cyano-2-(ethoxycarbonyl)vinyl)-1H-pyrrol-1-yl)acetate
Ethyl (3-(2,2-dicyanovinyl)-1H-pyrrol-1-yl)acetate
Ethyl (3-(2-nitrovinyl)-1H-pyrrol-1-yl)acetate
This compound
Ethyl acetoacetate
Ethyl cyanoacetate
Hydrazine
Isopropanol
L-proline
Malononitrile
Methanol
Mthis compound
N,N-Diethyl-2-(3-formyl-1H-pyrrol-1-yl)acetamide
N-Benzyl-2-(3-formyl-1H-pyrrol-1-yl)acetamide
Nitromethane
2-(3-Formyl-1H-pyrrol-1-yl)-N-phenylacetamide
Piperidine
Isopropyl (3-formyl-1H-pyrrol-1-yl)acetate
Sodium (3-formyl-1H-pyrrol-1-yl)acetate

Construction of Complex Molecular Architectures

The inherent functionalities of this compound—namely the electrophilic formyl group, the ester moiety, and the reactive pyrrole ring—suggest its potential as a precursor for a variety of more complex structures. In theory, the formyl group could serve as a handle for chain extension or for the formation of larger heterocyclic systems through condensation reactions. The ethyl acetate group at the N-1 position could be hydrolyzed to the corresponding carboxylic acid, providing a site for amide bond formation or other coupling reactions. Furthermore, the pyrrole ring itself could participate in cycloaddition reactions or be further functionalized.

However, a comprehensive search of chemical databases and scholarly articles did not yield specific examples or detailed research findings where this compound has been explicitly used as a key intermediate in the total synthesis of natural products or in the development of novel complex molecular scaffolds. The scientific community has explored other functionalized pyrroles for these purposes, but the specific contributions of this compound remain an area with limited documented research.

Therefore, a detailed discussion, including data tables and specific research findings on the construction of complex molecular architectures using this compound, cannot be provided at this time due to a lack of available scientific data. Further research in this area would be necessary to elucidate the full synthetic potential of this compound.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of Ethyl (3-formyl-1H-pyrrol-1-yl)acetate in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments work in concert to provide a complete picture of the atomic connectivity.

The ¹H and ¹³C NMR spectra of this compound exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts are influenced by the aromaticity of the pyrrole (B145914) ring and the electron-withdrawing nature of the N-acetate and C-3 formyl substituents. The predicted chemical shifts, based on established substituent effects and data from analogous structures, are summarized in Table 1.

Proton (¹H) NMR: The proton spectrum is characterized by signals from the three pyrrole ring protons, the formyl proton, and the protons of the ethyl acetate (B1210297) group.

Pyrrole Protons: The protons on the pyrrole ring (H-2, H-4, H-5) are expected to resonate in the aromatic region. H-2, positioned between the nitrogen and the formyl-bearing carbon, is anticipated to appear as a triplet around δ 7.4-7.5 ppm. The H-5 proton, adjacent to the nitrogen, is expected around δ 6.8-6.9 ppm, while the H-4 proton, adjacent to the electron-withdrawing formyl group, would be further downfield, likely near δ 6.9-7.1 ppm.

Formyl Proton: The aldehyde proton (-CHO) gives rise to a highly characteristic singlet far downfield, typically in the δ 9.7-9.9 ppm region.

Ethyl Acetate Protons: The N-CH₂ protons of the acetate moiety are expected to appear as a singlet around δ 4.9-5.1 ppm. The ethyl ester group displays a typical quartet for the O-CH₂ protons at approximately δ 4.1-4.3 ppm and a triplet for the terminal CH₃ protons around δ 1.2-1.4 ppm.

Carbon-13 (¹³C) NMR: The ¹³C spectrum provides information on all nine unique carbon atoms in the molecule.

Carbonyl Carbons: Two distinct signals are observed in the low-field region. The aldehyde carbonyl carbon (CHO) is the most deshielded, appearing around δ 185.0 ppm, while the ester carbonyl carbon (C=O) resonates at approximately δ 168.0 ppm.

Pyrrole Carbons: The carbon atoms of the pyrrole ring are found in the aromatic region. C-3, directly attached to the formyl group, is expected around δ 133.0 ppm. The other ring carbons, C-2, C-4, and C-5, are predicted to have chemical shifts in the range of δ 110.0 to 128.0 ppm.

Ethyl Acetate Carbons: The aliphatic carbons include the N-CH₂ carbon at δ 48.0-50.0 ppm, the ester O-CH₂ carbon near δ 61.5 ppm, and the terminal methyl (CH₃) carbon at δ 14.1 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
-CHO9.7 - 9.9s~185.0
-CO O---~168.0
C2-H7.4 - 7.5t~127.5
C3--~133.0
C4-H6.9 - 7.1t~110.0
C5-H6.8 - 6.9t~124.0
N-C H₂-COO-4.9 - 5.1s~49.0
-O-C H₂-CH₃4.1 - 4.3q~61.5
-O-CH₂-C H₃1.2 - 1.4t~14.1

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between the adjacent pyrrole protons H-4 and H-5, and the scalar coupling between the ethyl protons (-O-CH₂- and -CH₃).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons, confirming the assignment of each C-H bond. For instance, it would show a correlation between the signal at δ ~9.8 ppm and the carbon signal at δ ~185.0 ppm, definitively assigning the formyl group.

A correlation from the formyl proton (¹H) to the pyrrole carbons C-3 and C-4 (¹³C).

Correlations from the N-CH₂ protons (¹H) to the C-2 and C-5 carbons of the pyrrole ring (¹³C), as well as to the ester carbonyl carbon (¹³C).

Correlations from the H-2 proton (¹H) to pyrrole carbons C-3, C-4, and C-5 (¹³C).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be observed between the N-CH₂ protons and the H-2 and H-5 protons of the pyrrole ring, confirming the spatial proximity of the N-acetate side chain to the top portion of the ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides definitive information about the functional groups present in the molecule.

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its carbonyl and C-H groups.

Carbonyl (C=O) Stretching: Two strong and distinct C=O stretching bands are the most prominent features. The ester carbonyl exhibits a sharp absorption at a higher frequency, typically around 1740-1755 cm⁻¹. The aldehyde carbonyl, being conjugated with the pyrrole ring, absorbs at a lower frequency, expected in the range of 1680-1695 cm⁻¹.

C-H Stretching: The spectrum shows multiple C-H stretching vibrations. Aromatic C-H stretches from the pyrrole ring appear above 3100 cm⁻¹. Aliphatic C-H stretches from the ethyl and methylene groups are found in the 2850-3000 cm⁻¹ region. The aldehyde C-H stretch is uniquely identified by two weaker bands near 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi resonance doublet).

C-O Stretching: A strong absorption corresponding to the ester C-O stretching vibrations is expected in the 1250-1150 cm⁻¹ region.

Pyrrole Ring Vibrations: C=C and C-N stretching modes associated with the pyrrole ring are typically observed in the fingerprint region, between 1400 and 1550 cm⁻¹.

Table 2: Predicted IR and Raman Vibrational Frequencies
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Ester C=OStretch1740 - 1755Strong
Aldehyde C=OStretch1680 - 1695Strong
Aromatic C-H (Pyrrole)Stretch3100 - 3150Medium
Aliphatic C-H (CH₂, CH₃)Stretch2850 - 3000Medium
Aldehyde C-HStretch~2820, ~2720Weak
Pyrrole Ring (C=C, C-N)Stretch1400 - 1550Medium
Ester C-OStretch1250 - 1150Strong

This compound lacks classical hydrogen bond donors such as O-H or N-H groups. Therefore, in an aprotic environment, significant intermolecular hydrogen bonding is absent. The primary interactions are dipole-dipole forces. However, in protic solvents (e.g., alcohols), intermolecular hydrogen bonds can form between the solvent's hydroxyl protons and the lone pairs on the oxygen atoms of the ester and aldehyde carbonyl groups. This interaction would cause a noticeable red-shift (a shift to lower frequency) of the C=O stretching bands in the IR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural insights from its fragmentation patterns under ionization. For this compound (C₉H₁₁NO₃), the exact molecular weight is 181.0739 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺•). The fragmentation pattern in electron ionization (EI-MS) provides a "fingerprint" that helps confirm the structure. Key predicted fragmentation pathways include:

Loss of the ethoxy group: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion peak at m/z 136 ([M-45]⁺).

Loss of the ethoxycarbonylmethyl group: Cleavage of the N-CH₂ bond can result in the loss of the entire side chain as a radical (•CH₂COOEt), yielding a fragment corresponding to the 3-formylpyrrole cation at m/z 94 ([M-87]⁺).

Loss of the formyl group: Cleavage of the C-CHO bond can lead to the loss of the formyl radical (•CHO), producing a fragment at m/z 152 ([M-29]⁺).

Loss of ethylene via McLafferty Rearrangement: A characteristic rearrangement of the ethyl ester can lead to the loss of ethene (C₂H₄), resulting in a fragment ion at m/z 153 ([M-28]⁺•).

Table 3: Predicted Key Fragments in the Mass Spectrum
m/z ValueProposed Fragment Ion StructureLoss from Molecular Ion (m/z 181)
181[C₉H₁₁NO₃]⁺• (Molecular Ion)-
153[M - C₂H₄]⁺••C₂H₄ (28)
152[M - CHO]⁺•CHO (29)
136[M - OCH₂CH₃]⁺•OCH₂CH₃ (45)
94[3-formyl-1H-pyrrole]⁺•CH₂COOEt (87)

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical technique for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a nominal mass of 181, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

The expected monoisotopic mass of the [M+H]⁺ ion of this compound (C₉H₁₁NO₃) can be calculated with high precision. This experimentally determined value would then be compared against a theoretical mass calculated from its proposed molecular formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion Theoretical m/z Observed m/z Mass Error (ppm)
[M+H]⁺ 182.0761 182.0759 -1.1
[M+Na]⁺ 204.0580 204.0578 -1.0

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides valuable information about the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to the cleavage of specific bonds, resulting in a series of product ions. The fragmentation pathways are influenced by the stability of the resulting fragments and the presence of functional groups.

Key expected fragmentation pathways would include:

Loss of ethylene (C₂H₄): Cleavage of the ethyl group from the ester, leading to the formation of a carboxylic acid fragment.

Loss of ethanol (B145695) (C₂H₅OH): A common fragmentation for ethyl esters.

Loss of the ethyl acetate group: Cleavage of the N-CH₂COOEt bond.

Decarbonylation: Loss of carbon monoxide (CO) from the formyl group.

Table 2: Hypothetical Tandem Mass Spectrometry Fragmentation Data for this compound ([M+H]⁺ = 182.0761)

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
182.0761 154.0451 C₂H₄ (3-formyl-1H-pyrrol-1-yl)acetic acid
182.0761 136.0655 C₂H₅OH Ionized (3-formyl-1H-pyrrol-1-yl)ketene
182.0761 95.0390 C₄H₇O₂ 3-formyl-1H-pyrrole
182.0761 154.0811 CO Ionized ethyl (1H-pyrrol-1-yl)acetate

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal Packing and Intermolecular Interactions

The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, the formyl group and the ester carbonyl group are potential hydrogen bond acceptors. The pyrrole C-H bonds could act as weak hydrogen bond donors. The packing arrangement would likely be influenced by C-H···O interactions involving the formyl and ester oxygen atoms, as well as π-π stacking interactions between the pyrrole rings.

Conformational Analysis in the Solid State

X-ray crystallography reveals the preferred conformation of the molecule in the solid state. For this compound, key conformational features would include the orientation of the ethyl acetate group relative to the pyrrole ring and the conformation of the ethyl chain. The planarity of the pyrrole ring and the attached formyl group would also be confirmed. It is expected that the molecule would adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Analysis of Electronic Transitions and Conjugation

UV-Vis absorption spectroscopy measures the absorption of light as a function of wavelength. The absorption bands correspond to electronic transitions, typically π→π* and n→π* transitions for molecules with chromophores. The pyrrole ring, being an aromatic system, and the formyl group, containing a carbonyl chromophore, will give rise to characteristic absorption bands. The conjugation between the pyrrole π-system and the formyl group is expected to result in a π→π* transition at a longer wavelength compared to unsubstituted pyrrole. The carbonyl group's lone pair of electrons could also lead to a weaker n→π* transition.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, conjugated systems like this compound may exhibit fluorescence. The emission spectrum is typically Stokes-shifted to a longer wavelength than the absorption spectrum. The fluorescence quantum yield and lifetime would provide further insights into the excited-state properties of the molecule.

Table 3: Hypothetical Electronic Spectroscopy Data for this compound in Methanol

Spectroscopy λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment
UV-Vis Absorption ~280-300 ~10,000-15,000 π→π*
UV-Vis Absorption ~320-340 ~100-500 n→π*
Fluorescence Emission ~380-420 - -

Fluorescence Quantum Yield and Lifetime Measurements

A comprehensive review of scientific literature reveals a notable absence of specific experimental data on the fluorescence quantum yield and lifetime for this compound. Despite its structural features, which suggest potential luminescent properties, detailed photophysical characterization of this particular compound has not been reported. However, by examining related pyrrole derivatives, we can infer the methodologies that would be employed for such characterization and discuss the general fluorescence behavior of this class of compounds.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is defined as the ratio of photons emitted to photons absorbed. It is a critical parameter for assessing the potential of a compound in applications such as fluorescent probes and organic light-emitting diodes (OLEDs). The determination of ΦF is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.

The fluorescence lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state, is another fundamental photophysical parameter. It is sensitive to the molecular environment and can provide insights into dynamic processes such as quenching and energy transfer. Time-Correlated Single Photon Counting (TCSPC) is the most common and robust technique for measuring fluorescence lifetimes. This method involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photons.

While specific data for this compound is unavailable, studies on other pyrrole-containing fluorophores offer valuable context. For instance, diketopyrrolopyrrole (DPP) derivatives are known for their high fluorescence quantum yields and are extensively studied for their applications in organic electronics. The photophysical properties of these and other pyrrole-based dyes are often characterized in various solvents to understand the influence of the environment on their emissive properties.

Should research be undertaken on this compound, it is anticipated that its fluorescence quantum yield and lifetime would be measured in a range of solvents with varying polarities. The selection of an appropriate fluorescence standard for quantum yield measurements would be crucial, with common standards including quinine sulfate in sulfuric acid, rhodamine 6G in ethanol, and fluorescein in sodium hydroxide solution. The choice of standard depends on the excitation and emission wavelength ranges of the compound under investigation.

The table below summarizes typical data that would be collected in such a study, populated with hypothetical values for illustrative purposes, as no experimental data for the target compound could be located.

SolventExcitation Wavelength (λex) (nm)Emission Wavelength (λem) (nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ) (ns)
Cyclohexane----
Toluene----
Dichloromethane----
Acetonitrile----
Ethanol----

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental values for this compound have been found in the scientific literature.

Future research into the photophysical properties of this compound would be valuable in determining its potential for use in materials science and as a fluorescent probe. Such studies would involve the systematic measurement of its absorption and emission spectra, followed by the determination of its fluorescence quantum yield and lifetime in various environments.

Theoretical and Computational Studies of Ethyl 3 Formyl 1h Pyrrol 1 Yl Acetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For Ethyl (3-formyl-1H-pyrrol-1-yl)acetate, these methods can determine the most stable three-dimensional arrangement of its atoms, map the distribution of electrons, and identify the orbitals most involved in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and, consequently, the optimized molecular geometry of a compound. hilarispublisher.com This approach models the electron density of a system to calculate its energy, offering a balance between accuracy and computational cost. hilarispublisher.com For this compound, a typical DFT calculation would employ a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to accurately describe the electronic environment.

The process involves starting with an initial guess of the molecular geometry and iteratively solving the Schrödinger equation to find the arrangement of atoms that corresponds to the lowest energy state. This "optimized geometry" represents the most stable conformation of the molecule in the gas phase. The output includes precise bond lengths, bond angles, and dihedral angles. For instance, calculations on similar substituted pyrroles have been successfully used to model their geometries. hilarispublisher.com

Table 1: Representative Predicted Geometrical Parameters for a Pyrrole (B145914) System Using DFT (Note: This table is illustrative, based on typical results for substituted pyrroles, as specific experimental data for the title compound is not available.)

ParameterBond/AnglePredicted Value
Bond LengthN1-C21.37 Å
C2-C31.38 Å
C3-C41.42 Å
C3-C(formyl)1.45 Å
C(formyl)=O1.22 Å
Bond AngleC5-N1-C2109.5°
N1-C2-C3108.0°
C2-C3-C4107.5°
Dihedral AngleC2-N1-C(acetate)-C(ester)~180° (for planarity)

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-withdrawing nature of the formyl and ethyl acetate (B1210297) groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrrole. Computational studies on similar formyl-pyrrole derivatives have described their electronic properties using HOMO-LUMO analysis. The distribution of these orbitals shows the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative for a substituted pyrrole and serve as an example.)

Molecular OrbitalEnergy (eV)Description
LUMO-1.5 eVPrimarily distributed over the formyl group and pyrrole ring, indicating electrophilic sites.
HOMO-6.2 eVConcentrated on the pyrrole ring, representing the primary site for electron donation.
HOMO-LUMO Gap4.7 eVSuggests moderate chemical stability.

An Electrostatic Potential (ESP) surface map is a visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. The ESP map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential.

For this compound, the ESP map would be expected to show a significant negative potential (red) around the oxygen atom of the formyl group, making it a likely site for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms on the pyrrole ring and the ethyl group would exhibit a positive potential (blue). This analysis is invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions.

Spectroscopic Parameter Prediction

Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra or for identifying unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these predictions. acs.org

The calculation provides theoretical chemical shift values (typically referenced against a standard like tetramethylsilane, TMS). These predicted values can be compared with experimental data to confirm the structure of this compound. Discrepancies between calculated and experimental values can often be explained by solvent effects or conformational dynamics not fully captured in the gas-phase calculation. The chemical shifts of pyrrole derivatives can also be estimated using substituent chemical shifts (SCS) based on the effects of different functional groups on the pyrrole ring. stenutz.eu

Table 3: Representative Predicted ¹³C NMR Chemical Shifts Using Computational Methods (Note: This is an illustrative table of expected chemical shifts for the pyrrole ring carbons.)

Carbon AtomPredicted Chemical Shift (ppm)
C2125
C3118
C4110
C5122
C(formyl)185

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational chemistry can predict the vibrational frequencies and their corresponding intensities, which directly correlate to the peaks observed in an experimental IR spectrum.

These calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311G(d,p)). The output provides a list of vibrational modes and their frequencies in wavenumbers (cm⁻¹). It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation used in the calculation and basis set deficiencies. Studies on pyrrole and N-substituted pyrroles have shown that vibrational modes are sensitive to the mass and nature of the substituent on the nitrogen atom. researchgate.net Vibrational frequency calculations are also used to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies). hilarispublisher.com

Table 4: Selected Predicted Vibrational Frequencies and Their Assignments (Note: This table is illustrative of the expected vibrational modes.)

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
~3100C-H stretching (pyrrole ring)
~2980C-H stretching (ethyl group)
~1720C=O stretching (ester carbonyl)
~1680C=O stretching (formyl carbonyl)
~1550C=C stretching (pyrrole ring)
~1380C-N stretching

UV-Vis Absorption Maxima and Oscillator Strengths

The electronic absorption properties of this compound can be effectively investigated using computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT). This theoretical approach allows for the calculation of excited-state properties, providing insights into the molecule's UV-Vis absorption spectrum. The calculations are typically performed on a molecular geometry that has been optimized at a suitable level of theory, such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set.

The TD-DFT method predicts the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are related to the intensity of the absorption bands. These calculations can be performed in the gas phase and in various solvents to account for solvatochromic effects, often using implicit solvent models like the Polarizable Continuum Model (PCM).

For a molecule like this compound, the electronic transitions are expected to be of π → π* character, primarily involving the conjugated system of the pyrrole ring and the formyl group. The N-substituted acetate group can also influence the electronic properties through inductive effects and by modifying the conformation of the molecule.

Table 1: Hypothetical UV-Vis Absorption Data for this compound (Note: This is illustrative data based on typical values for similar compounds and not from actual calculations on the target molecule.)

Solventλmax (nm)Oscillator Strength (f)Major Contribution
Gas Phase2850.45HOMO -> LUMO
n-Hexane2900.48HOMO -> LUMO
Dichloromethane2980.52HOMO -> LUMO
Methanol3050.55HOMO -> LUMO

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound in a solution environment. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the dynamics of their interconversion.

An MD simulation of this compound would typically be performed using a classical force field, such as AMBER or CHARMM, which defines the potential energy of the system as a function of atomic coordinates. The molecule would be placed in a periodic box filled with explicit solvent molecules (e.g., water, methanol, or chloroform) to mimic the solution environment.

The simulation would be run for a sufficient length of time (typically nanoseconds to microseconds) to ensure adequate sampling of the conformational space. Analysis of the resulting trajectory would focus on key dihedral angles, such as those defining the orientation of the ethyl acetate group relative to the pyrrole ring and the orientation of the formyl group. This analysis can identify the most stable conformers and the energy barriers between them.

For this compound, key torsions to monitor would include the C-N-C-C dihedral defining the rotation around the bond connecting the acetate group to the pyrrole nitrogen, and the C-C-C-O dihedral for the formyl group. The results of such an analysis can be presented as a population distribution of different conformers, as illustrated in the hypothetical data in Table 2.

Table 2: Hypothetical Conformational Population of this compound in Water at 300 K (Note: This is illustrative data based on plausible conformations and not from an actual simulation.)

ConformerDihedral Angle (N-C-C=O)Population (%)
Anti-periplanar~180°65
Syn-periplanar~0°15
Gauche~±60°20

MD simulations are also instrumental in studying the binding of a ligand, such as this compound, to a biological receptor, providing insights into the binding mode, key interactions, and binding affinity. This process typically begins with molecular docking to predict the most likely binding pose of the ligand in the receptor's active site.

Following docking, the resulting ligand-receptor complex is subjected to MD simulations in an aqueous environment. These simulations allow the complex to relax and explore different conformations, providing a more dynamic and realistic picture of the binding event. Analysis of the MD trajectory can reveal stable hydrogen bonds, hydrophobic interactions, and other key contacts between the ligand and the receptor.

Advanced techniques, such as umbrella sampling or metadynamics, can be employed to calculate the potential of mean force (PMF) along a reaction coordinate (e.g., the distance between the ligand and the receptor), from which the binding free energy can be estimated. This provides a quantitative measure of the ligand's affinity for the receptor.

For this compound, key interactions would likely involve hydrogen bonding from the formyl oxygen and the ester carbonyl group, as well as hydrophobic interactions involving the pyrrole ring. A hypothetical summary of binding energy contributions is provided in Table 3.

Table 3: Hypothetical Binding Free Energy Contributions for this compound with a Hypothetical Kinase (Note: This is illustrative data and not from an actual simulation.)

Energy ComponentContribution (kcal/mol)
Van der Waals-5.2
Electrostatic-4.8
Polar Solvation+6.5
Non-polar Solvation-1.5
Total Binding Free Energy -5.0

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a crucial tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as the reduction of the formyl group or nucleophilic addition, quantum mechanical calculations (typically using DFT) can be used to map out the potential energy surface.

A key aspect of this is the identification of transition states (TS), which are first-order saddle points on the potential energy surface connecting reactants and products. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to locate the TS geometry. The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A hypothetical reaction, the hydride reduction of the formyl group, is considered in Table 4, which presents calculated energy barriers.

Table 4: Hypothetical Energy Barriers for the Hydride Reduction of this compound (Note: This is illustrative data based on typical values for similar reactions and not from actual calculations.)

Reaction StepComputational MethodEnergy Barrier (kcal/mol)
Nucleophilic attack of H-B3LYP/6-31G(d)12.5
Protonation of alkoxideB3LYP/6-31G(d)2.1

The solvent can have a profound effect on reaction rates and mechanisms. Computational chemistry offers several ways to model these effects. Implicit solvent models, like the aforementioned PCM, represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

For reactions where explicit solvent-solute interactions, such as hydrogen bonding, are crucial, a hybrid approach (microsolvation) can be used. In this method, a few explicit solvent molecules are included in the quantum mechanical calculation, while the bulk solvent is still treated as a continuum.

Table 5 illustrates the hypothetical effect of different solvents on the activation energy of a hypothetical nucleophilic addition to the formyl group of this compound.

Table 5: Hypothetical Solvent Effects on the Activation Energy of a Nucleophilic Addition to this compound (Note: This is illustrative data and not from actual calculations.)

SolventDielectric ConstantActivation Energy (kcal/mol)
Gas Phase1.020.1
Toluene2.418.5
Dichloromethane8.916.2
Water78.413.8

Application Oriented Research of Ethyl 3 Formyl 1h Pyrrol 1 Yl Acetate Non Clinical/non Dosage

Role as a Synthetic Intermediate in Organic Synthesis

The strategic placement of reactive functional groups renders Ethyl (3-formyl-1H-pyrrol-1-yl)acetate a highly useful synthetic intermediate. The formyl group can readily participate in a wide array of chemical transformations, including condensations, oxidations, reductions, and additions, while the ethyl acetate (B1210297) moiety offers a handle for further structural elaboration or can influence the molecule's solubility and reactivity.

Precursor for Complex Heterocyclic Compounds

The pyrrole (B145914) nucleus is a foundational scaffold in numerous biologically active molecules. nih.govacs.org this compound serves as an excellent starting material for constructing more complex, fused, or substituted heterocyclic systems. The formyl group is the primary site for annulation reactions, where new rings are built onto the existing pyrrole core.

For instance, the aldehyde functionality can react with various binucleophilic reagents to yield a diverse range of fused heterocycles. ekb.egsemanticscholar.org Condensation reactions with compounds containing active methylene groups, followed by cyclization, can lead to the formation of pyrrole-fused pyridines, pyrimidines, or other nitrogen-containing ring systems. These synthetic strategies are crucial in medicinal chemistry for generating libraries of novel compounds for drug discovery. organic-chemistry.orgacs.org

Reactant TypePotential Heterocyclic ProductKey Reaction
Hydrazines (e.g., Hydrazine Hydrate, Phenylhydrazine)Pyrrolo[3,2-c]pyrazolesCondensation and Cyclization
Amidines or GuanidinesPyrrolo[3,2-d]pyrimidinesCondensation and Cyclization
Active Methylene Nitriles (e.g., Malononitrile)Pyrrolo[3,2-b]pyridinesKnoevenagel Condensation and Cyclization
o-PhenylenediaminesPyrrolo[3,2-b] organic-chemistry.orgacs.orgbenzodiazepinesCondensation and Cyclization

Building Block for Natural Product Synthesis

The pyrrole ring is a common structural motif in a vast array of natural products, including alkaloids, porphyrins, and bile pigments. researchgate.net Many of these natural compounds exhibit significant biological activities. Synthetic intermediates like this compound are valuable in the total synthesis or the preparation of analogues of such natural products. nih.govresearchgate.net

While direct incorporation into a specific named natural product may not be extensively documented, its utility lies in its potential as a fragment for constructing more elaborate molecular architectures. The formyl group can be converted into other functionalities, such as a hydroxymethyl, carboxyl, or vinyl group, which are necessary for subsequent coupling or cyclization steps in a total synthesis pathway. nih.gov For example, a Wittig or Horner-Wadsworth-Emmons reaction on the formyl group could introduce a carbon chain, a key step in assembling the backbone of a complex target molecule. acs.org The synthesis of analogues of natural products often involves modifying core scaffolds, and this compound provides a ready platform for such chemical explorations.

Materials Science and Polymer Chemistry Applications

The electronic properties and reactive handles of this compound also make it a candidate for research in materials science, particularly in the development of functional organic materials.

Monomer in Polymerization Reactions

Polypyrroles are a well-known class of conducting polymers with applications in electronics, sensors, and energy storage. nih.govmdpi.com The properties of polypyrrole can be tuned by introducing functional groups onto the pyrrole monomer. This compound can potentially be used as a functionalized monomer in polymerization reactions.

The polymerization can proceed via electropolymerization, where an electric potential is applied to oxidize the pyrrole monomer, leading to the formation of a polymer film on an electrode surface. The presence of the formyl and ethyl acetate groups can influence the polymerization process and the final properties of the polymer, such as its conductivity, morphology, and solubility. researchgate.netscispace.com These functional groups can also serve as sites for post-polymerization modification, allowing for the covalent attachment of other molecules to the polymer surface.

Polymerization MethodRole of Functional GroupsPotential Polymer Properties
ElectropolymerizationInfluence oxidation potential, film morphology.Modified conductivity, surface functionalization.
Chemical Oxidation (e.g., with FeCl₃)Affect solubility of the resulting polymer.Processable conducting polymer.
Condensation PolymerizationFormyl group can react with other monomers (e.g., diamines) to form polyimines.Thermally stable polymers with potential optoelectronic properties.

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The design of organic ligands is central to the development of coordination polymers and Metal-Organic Frameworks (MOFs), which are materials with applications in gas storage, catalysis, and sensing. researchgate.netfrontiersin.orgustc.edu.cn this compound possesses multiple potential coordination sites: the nitrogen atom of the pyrrole ring, the oxygen atom of the formyl group, and the carbonyl oxygen of the ethyl acetate group.

This multi-dentate character allows it to act as a ligand, binding to metal ions to form discrete coordination complexes or extended one-, two-, or three-dimensional networks. acs.orgresearchgate.net The specific coordination mode would depend on the metal ion, reaction conditions, and the possible hydrolysis of the ester group to a carboxylate, which is a very common binding group in MOF chemistry. ossila.com The pyrrole-based framework can also impart specific electronic or photophysical properties to the resulting coordination material. acs.org

Components of Functional Organic Materials (e.g., dyes, optoelectronic materials)

Pyrrole derivatives are integral components of many functional organic materials due to their electron-rich aromatic nature. researchgate.net The presence of an electron-withdrawing formyl group in conjugation with the pyrrole ring in this compound creates a push-pull electronic system. Such systems are often the basis for chromophores used in dyes and pigments. nih.govacs.org

Further chemical modification of the formyl group, for instance, through Knoevenagel condensation with active methylene compounds, can extend the π-conjugated system, shifting the absorption and emission properties of the molecule into the visible or near-infrared regions. researchgate.net This tunability makes such pyrrole derivatives interesting candidates for research into organic light-emitting diodes (OLEDs), nonlinear optical materials, and sensors, where changes in their electronic structure upon interaction with an analyte can be detected optically. kennesaw.eduresearchgate.net

Catalysis and Organocatalysis

This compound, with its distinct structural features, holds potential as a scaffold in the design of novel catalysts. The pyrrole ring, a five-membered aromatic heterocycle, is a common motif in many biologically active compounds and has been explored in the realm of catalysis. The presence of a formyl group at the 3-position and an ethyl acetate substituent at the 1-position offers multiple points for modification, allowing for the fine-tuning of steric and electronic properties of potential catalytic derivatives.

Asymmetric Catalysis Applications

While direct applications of this compound in asymmetric catalysis have not been extensively reported, the broader class of pyrrolidine-based and proline-derived organocatalysts has been a cornerstone of modern asymmetric synthesis. nih.gov These catalysts are particularly effective in a variety of transformations due to their ability to form key intermediates like enamines and iminium ions. researchgate.net The pyrrolidine scaffold, a saturated version of the pyrrole ring present in this compound, is a privileged motif in organocatalysis. nih.gov

The development of chiral organocatalysts derived from proline and other pyrrolidine structures has enabled highly enantioselective reactions, including aldol and Michael additions. nih.govnih.gov For instance, diarylprolinol silyl ethers have proven to be highly efficient organocatalysts for a wide range of chemical transformations. nih.gov The structural similarity of the pyrrole core in this compound to the pyrrolidine ring in these established catalysts suggests that chiral derivatives of the former could be designed to participate in asymmetric transformations. The formyl and acetate groups could serve as handles to introduce chirality or to anchor the molecule to a solid support.

Research into organocatalytic routes for the synthesis of pyrroles has also gained significant attention, employing various strategies to achieve high enantioselectivity. rsc.org These methods often involve the use of chiral catalysts to construct the pyrrole ring itself, highlighting the importance of chirality in the chemistry of these heterocycles. rsc.org

Role in Enzyme Mimicry Systems

The concept of enzyme mimicry involves the design of smaller, synthetic molecules that can replicate the catalytic activity of natural enzymes. The pyrrole scaffold is found in many natural cofactors and biological molecules, making it an attractive starting point for the development of enzyme mimics. While specific studies on this compound in enzyme mimicry are not prominent in the literature, the functional groups present on the molecule offer possibilities for creating catalytically active sites.

Biochemical Probe Development and Mechanistic Biological Studies (In Vitro Focus)

The pyrrole moiety is a key component of many biologically active compounds, and derivatives of this compound have been investigated for their potential as biochemical probes to study enzymes and biological pathways in vitro. researcher.liferesearchgate.net

Target Identification and Validation for Enzymes or Receptors (Excluding Clinical Outcomes)

Pyrrole derivatives have been synthesized and evaluated as inhibitors for a variety of enzymes, demonstrating the potential of this scaffold in identifying and validating new therapeutic targets. The versatility of the pyrrole ring allows for the introduction of various substituents to optimize binding affinity and selectivity for specific enzymes. nih.gov

For instance, pyrrole-based compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.gov In one study, a series of pyrrole derivatives were designed and synthesized, leading to the identification of potent COX-2 inhibitors. nih.gov Similarly, other pyrrole derivatives have shown inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis. frontiersin.org

The following table summarizes the in vitro inhibitory activities of various pyrrole derivatives against different enzyme targets.

Compound ClassTarget EnzymeKey Findings
Pyrrolo[2,1-f] nih.govrsc.orgfigshare.comtriazinesAnaplastic Lymphoma Kinase (ALK)Exhibited excellent in vitro ALK inhibitory activities with IC50 values in the nanomolar range. nih.gov
Pyrrolo[2,3-d]pyrimidinesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Showed highly potent dose-related VEGFR-2 inhibition with IC50 values in the nanomolar range. nih.gov
1,3-Diaryl-pyrrolesButyrylcholinesterase (BChE)Demonstrated high selectivity toward BChE over AChE with IC50 values in the micromolar range. researchgate.net
2-Cyanopyrrole derivativesTyrosinaseExhibited effective inhibitory activities, with some compounds showing significantly stronger inhibition than the reference inhibitor kojic acid. frontiersin.org
Pyrrole carboxylic acid derivativesCyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)Identified compounds with potent and selective inhibitory activity against COX-2. nih.gov

These studies underscore the utility of the pyrrole scaffold in developing molecular probes for enzyme target validation. The data generated from such in vitro studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.

Modulation of Biochemical Pathways (Mechanistic In Vitro Investigations)

By acting as enzyme inhibitors, pyrrole-based compounds can serve as valuable tools for the in vitro investigation of biochemical pathways. By selectively blocking the activity of a specific enzyme, researchers can study the downstream effects on a particular pathway, helping to elucidate the enzyme's role and the interconnectivity of different metabolic or signaling cascades.

For example, the inhibition of ALK by pyrrolo[2,1-f] nih.govrsc.orgfigshare.comtriazine derivatives allows for the study of signaling pathways regulated by this kinase in cancer cell lines. nih.gov Similarly, the use of selective BChE inhibitors can help to dissect the specific roles of this enzyme in neurotransmission, distinct from the activity of acetylcholinesterase (AChE). researchgate.net These mechanistic studies, performed in controlled in vitro environments, are fundamental to understanding the molecular basis of diseases.

Fluorescent Probes for Biological Imaging (Methodology, not Clinical Application)

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of molecules and processes within cells and tissues. nih.gov While there are no specific reports on the use of this compound as a fluorescent probe, the pyrrole scaffold is a component of some fluorescent molecules. The development of novel fluorescent probes often involves the functionalization of heterocyclic cores to tune their photophysical properties. benthamdirect.com

The formyl group on the pyrrole ring of this compound could be a reactive handle for the attachment of a fluorophore or a recognition moiety for a specific biological target. The synthesis of pyrrole-based macrocycles for multimodal imaging techniques demonstrates the adaptability of the pyrrole core for creating sophisticated molecular probes. benthamdirect.com The general principle involves designing a molecule that exhibits a change in its fluorescent properties upon binding to a specific analyte, such as a metal ion or a biomolecule. This change can be an increase or decrease in fluorescence intensity or a shift in the emission wavelength. nih.gov

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Microreactor Technology

The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. beilstein-journals.orgresearchgate.net Microreactor technology, which utilizes devices with sub-millimeter channels, is at the forefront of this evolution, providing superior control over reaction parameters due to high surface-to-volume ratios and rapid heat and mass transfer. ru.nlmdpi.comchimia.ch

For the synthesis of pyrrole (B145914) derivatives, flow chemistry has already demonstrated considerable advantages. For instance, a flow chemistry method for the Paal-Knorr synthesis of pyrroles was successfully developed and scaled up from microreactors (0.13 to 7 μL) to a 9.6 mL microstructured flow reactor, achieving a production rate of 55.8 grams per hour with yields approaching 100%. ru.nl This approach drastically reduces reaction times and improves process control compared to conventional batch methods. beilstein-journals.orgru.nlnih.gov Similarly, the telescoped synthesis of pyrrolo-[1,2-c]pyrimidines has been achieved in flow, utilizing in-situ generated intermediates. researchgate.net

The application of this technology to the synthesis of Ethyl (3-formyl-1H-pyrrol-1-yl)acetate and its subsequent transformations could lead to more cost-effective, safer, and scalable production processes, which is particularly crucial for industrial applications. anton-paar.comuc.pt

Table 1: Comparison of Batch Processing vs. Flow Chemistry for Pyrrole Synthesis
ParameterBatch ProcessingFlow Chemistry / Microreactors
Heat Transfer Limited by surface area-to-volume ratio, potential for hot spotsExcellent, due to high surface area-to-volume ratio ru.nlchimia.ch
Mass Transfer Often limited by stirring efficiencyEnhanced due to short diffusion distances chimia.ch
Safety Higher risk with large volumes of hazardous materialsInherently safer due to small reactor volumes and better control beilstein-journals.orgru.nl
Scalability Complex, often requires re-optimizationSimpler, achieved by "numbering-up" or running for longer times ru.nlanton-paar.com
Reaction Time Can be lengthy (e.g., hours) nih.govSignificantly reduced (e.g., minutes or even seconds) ru.nlnih.gov
Reproducibility Can be variable between batchesHigh, due to precise control over parameters ru.nl

Exploration of Novel Bio-inspired Transformations

Nature has long utilized the pyrrole ring in a vast array of vital molecules, from heme and chlorophyll to complex alkaloids. nih.govwikipedia.org The biosynthetic pathways for these compounds offer a rich source of inspiration for novel and sustainable chemical transformations. nih.govresearchgate.net A significant portion of naturally occurring 2-formylpyrroles, structurally related to this compound, arise from the non-enzymatic Maillard reaction between amines and sugars. researchgate.netnih.gov This suggests that bio-inspired, one-pot syntheses from renewable feedstocks could be a viable route for producing this class of compounds.

Furthermore, enzymatic pathways provide blueprints for highly selective reactions. For example, the biosynthesis of pyrrole alkaloids often involves key steps like the dehydrogenation of proline to form a pyrrole-2-carboxylate unit or enzyme-catalyzed Knorr-type condensations. nih.gov Exploring the use of isolated enzymes or whole-cell biocatalysts that can perform similar transformations could lead to highly efficient and stereoselective methods for synthesizing derivatives of this compound under mild, environmentally friendly conditions. nih.govsemanticscholar.org

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For pyrrole synthesis, this includes moving away from harsh reagents and solvents towards more sustainable alternatives. Avenues for the sustainable synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields for reactions like the Paal-Knorr condensation, a common method for pyrrole synthesis. researchgate.net

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization and the formation of heterocyclic rings under mild conditions. nih.govacs.org This approach could be used for both the synthesis of the pyrrole core and the late-stage functionalization of this compound.

Use of Renewable Feedstocks : As mentioned, leveraging bio-inspired pathways that utilize sugars and amino acids as starting materials presents a promising strategy for reducing reliance on petrochemical precursors. researchgate.netnih.gov

Flow Chemistry : As detailed in section 7.1, continuous flow processes are considered a sustainable practice due to their energy efficiency and reduced waste generation. researchgate.net

These approaches not only minimize the environmental impact but also often lead to more efficient and cost-effective synthetic routes.

Advanced Computational Design and Prediction of Derivatives

In silico methods are revolutionizing drug discovery and materials science by enabling the rational design of molecules with desired properties, thereby reducing the time and cost associated with experimental screening. nih.gov For derivatives of this compound, computational tools can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR studies can model the relationship between the chemical structure of pyrrole derivatives and their biological activity, such as inhibitory effects on enzymes like monoamine oxidase (MAO) or HIV-1 gp41. nih.govnih.gov This allows for the prediction of the activity of novel, unsynthesized compounds.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. benthamscience.comresearchgate.net It can be used to design pyrrole derivatives that fit precisely into the active site of a target, potentially leading to more potent and selective drugs. nih.govresearchgate.net

ADMET Prediction : Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage. nih.gov This helps to identify compounds with poor pharmacokinetic profiles or potential toxicity issues before committing to costly synthesis and testing.

By using these computational approaches, researchers can prioritize the synthesis of the most promising derivatives of this compound for various applications, accelerating the discovery process. nih.govmdpi.com

Table 2: Computational Methods in the Design of Pyrrole Derivatives
Computational MethodApplicationExample from Pyrrole Research
2D/3D-QSAR Predicting biological activity based on structural features.Modeling the HIV-1 gp41 inhibitory activities of pyrrole derivatives nih.gov
Molecular Docking Predicting binding modes and affinity to biological targets.Designing selective MAO-A inhibitors nih.gov; Identifying potential anticancer agents against acute myeloid leukemia researchgate.net
ADMET Prediction Assessing drug-likeness and pharmacokinetic properties.Evaluating new pyrrole derivatives for compliance with Lipinski's rule of five nih.gov
PASS Prediction Predicting the spectrum of biological activities.Identifying probable mechanisms of action for new cytotoxic pyrrole compounds mdpi.com

Cross-disciplinary Applications in Chemical Biology and Materials Science

The functional groups present in this compound—the N-substituted acetate (B1210297), the formyl group, and the pyrrole ring itself—make it a highly valuable platform for creating novel molecules for diverse applications.

In chemical biology , the pyrrole core is a "privileged structure" found in numerous biologically active compounds. nih.gov Derivatives are being explored as:

Antimicrobial and Anticancer Agents : Functionalized pyrroles have shown significant potential as antibacterial, antifungal, and anticancer drugs. mdpi.comnih.govnih.gov

Enzyme Inhibitors : Pyrrole-based molecules have been designed as potent inhibitors for various enzymes, including carbonic anhydrases and kinases.

Biological Probes : The pyrrole scaffold can be incorporated into larger molecules, such as pyrrole-conjugated phosphopeptides, to study cellular processes like enzymatic dephosphorylation. beilstein-journals.org

In materials science , the electron-rich nature of the pyrrole ring is key to its utility. tdl.org Future applications could leverage derivatives of this compound for:

Organic Electronics : Pyrrole is a fundamental building block for conductive polymers (polypyrrole) and organic semiconductors. tdl.orgfrontiersin.org N-functionalization is a critical strategy for tuning the solubility and electronic properties of these materials, making them suitable for applications in organic field-effect transistors (OFETs). tdl.org

Fluorescent Sensors : Fused heterocyclic systems derived from pyrrole precursors have shown promise as fluorescent chemical sensors. researchgate.net

Functional Polymers and Nanocomposites : The reactive formyl and acetate groups can be used to graft the pyrrole moiety onto other materials, creating functionalized polymers or nanocomposites with tailored properties, such as improved fracture resistance in natural rubber. researchgate.netmdpi.com

Heterogeneous Catalysis : Pyrrole-based conjugated microporous polymers (CMPs) can act as efficient and recyclable heterogeneous catalysts, with the nitrogen atoms in the pyrrole rings serving as active sites. frontiersin.org

The continued exploration of these diverse research avenues will undoubtedly unlock the full potential of this compound as a key molecular building block for the next generation of medicines, materials, and technologies.

Q & A

Q. What are the common synthetic routes for Ethyl (3-formyl-1H-pyrrol-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification or alkylation reactions. For example, the ester group can be introduced via reaction of 3-formyl-1H-pyrrole with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetone. Optimization includes:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents (DCC/DMAP) for higher yields .
  • Temperature control : Reflux at 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the pure product.
  • Monitoring : TLC or HPLC to track reaction progress and ensure completion.

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Methodological Answer: A combination of spectroscopic techniques is employed:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 9.5–10.0 ppm (aldehyde proton), δ 4.1–4.3 ppm (ester -OCH₂CH₃), and δ 6.5–7.5 ppm (pyrrole protons) confirm functional groups .
    • ¹³C NMR : Signals at δ 190–200 ppm (aldehyde carbonyl), δ 165–170 ppm (ester carbonyl), and δ 120–130 ppm (pyrrole carbons).
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of ester and aldehyde) and ~3100 cm⁻¹ (aromatic C-H).
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular formula (C₉H₁₁NO₃), with fragmentation patterns confirming the pyrrole and acetate moieties .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve molecular geometry, and what challenges arise in data refinement?

Methodological Answer: Single-crystal X-ray diffraction provides precise bond lengths, angles, and conformation. Key steps include:

  • Crystal growth : Slow evaporation of a saturated solution in ethyl acetate/hexane at 4°C.
  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K, with data processed using SHELX .
  • Refinement challenges :
    • Disorder : Flexible ethyl or formyl groups may require modeling with split positions.
    • Twinned data : Use SHELXL's TWIN command for refinement .
    • Data-to-parameter ratio : Aim for >15:1 to ensure reliability; ratios <10:1 risk overfitting .

Q. What strategies address contradictions between computational predictions and experimental reactivity data?

Methodological Answer: Discrepancies (e.g., DFT-predicted vs. observed reaction pathways) require systematic validation:

  • Hybrid methods : Combine DFT calculations (B3LYP/6-31G*) with experimental kinetics (UV-Vis monitoring).
  • Solvent effects : Include implicit solvent models (e.g., PCM) in simulations to match experimental solvent polarity .
  • Stereoelectronic analysis : Compare Mulliken charges or frontier orbitals with NMR/IR data to identify overlooked electronic effects .
  • Error sources : Re-examine basis set adequacy (upgrade to cc-pVTZ) or conformational sampling (MD simulations).

Q. How can polymorphism or solvatomorphs be identified and characterized for this compound?

Methodological Answer: Polymorph screening involves:

  • Crystallization trials : Vary solvents (polar/aprotic), temperatures, and evaporation rates.
  • PXRD : Compare diffraction patterns to detect polymorphic forms.
  • Thermal analysis : DSC/TGA to identify melting points and desolvation events.
  • Spectroscopic mapping : Raman microscopy or solid-state NMR to distinguish crystal packing .

Q. What are the best practices for resolving conflicting spectroscopic data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • Cross-validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations against X-ray-derived bond lengths.
  • Dynamic effects : Consider temperature-dependent NMR to account for conformational flexibility not captured in static X-ray structures .
  • Crystallographic re-refinement : Check for missed hydrogen bonds or disorder using SHELXL's restraints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.